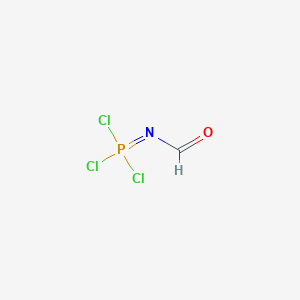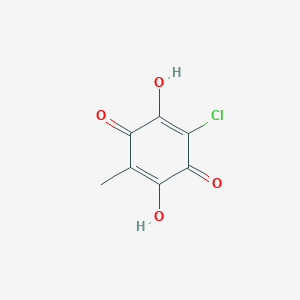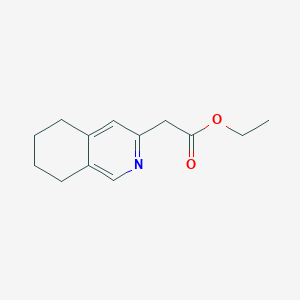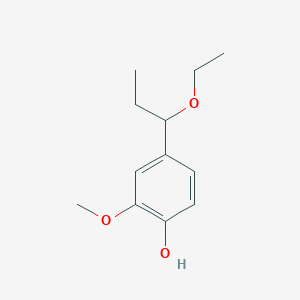
4-(1-Ethoxypropyl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Ethoxypropyl)-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an ethoxypropyl group and a methoxy group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethoxypropyl)-2-methoxyphenol typically involves the electrophilic aromatic substitution of a benzene derivative. The process can be outlined as follows:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-methoxyphenol.
Introduction of Ethoxypropyl Group: The ethoxypropyl group can be introduced via a Friedel-Crafts alkylation reaction using 1-chloropropane and aluminum chloride (AlCl3) as a catalyst.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
4-(1-Ethoxypropyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
4-(1-Ethoxypropyl)-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1-Ethoxypropyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic group plays a crucial role in this process by stabilizing the resulting radical through resonance.
相似化合物的比较
Similar Compounds
4-Ethoxyphenol: Lacks the propyl group, making it less hydrophobic.
2-Methoxy-4-propylphenol: Similar structure but lacks the ethoxy group.
4-(1-Methoxypropyl)-2-methoxyphenol: Similar but with a methoxypropyl group instead of an ethoxypropyl group.
Uniqueness
4-(1-Ethoxypropyl)-2-methoxyphenol is unique due to the presence of both ethoxypropyl and methoxy groups, which confer distinct chemical and physical properties
属性
CAS 编号 |
63347-92-2 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-(1-ethoxypropyl)-2-methoxyphenol |
InChI |
InChI=1S/C12H18O3/c1-4-11(15-5-2)9-6-7-10(13)12(8-9)14-3/h6-8,11,13H,4-5H2,1-3H3 |
InChI 键 |
JZFIPXMZVUOCDW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC(=C(C=C1)O)OC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)
![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)

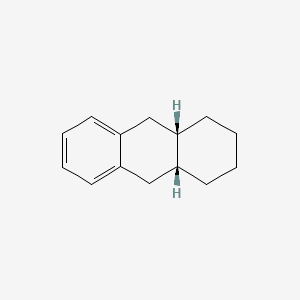
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)

![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
